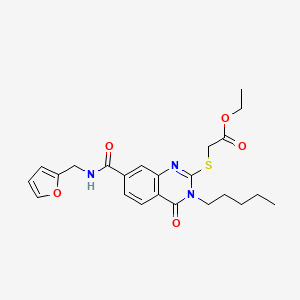

![molecular formula C10H6ClF3N2O3S B2925445 3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1024253-22-2](/img/structure/B2925445.png)

3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 1,2,4-oxadiazole, a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . It is derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including the compound , often involves the reaction of an acid hydrazide with a carboxylic acid . The presence of a lone pair of electrons on the nitrogen atom of the acid hydrazide attacks the carbonyl carbon atom of the carboxylic acid, eliminating a water molecule to form a hydrazide derivative . This derivative then reacts with phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbons, one oxygen atom, and two nitrogen atoms . This ring is attached to a sulfonylmethyl group and a trifluoromethyl group .科学的研究の応用

Applications in Electrochemistry

- Fuel Cells Electrolytes : A novel series of Brønsted acid–base complexes prepared by combining derivatives of 1,3,4-oxadiazole with super strong acids showed high ionic conductivities. These complexes could serve as electrolytes for fuel cells under non-humidifying conditions, suggesting potential applications in enhancing fuel cell efficiency at elevated temperatures (Matsuoka et al., 2005).

Antimicrobial and Cytotoxic Activities

- Antimicrobial and Cytotoxic Properties : Sulfone-linked bis heterocycles, including oxadiazole derivatives, have been evaluated for antimicrobial activity and cytotoxicity. Certain chloro-substituted compounds showed comparable antibacterial activity to established antimicrobials and exhibited cytotoxic activity on lung carcinoma cells (Muralikrishna et al., 2012).

Antiviral and Antibacterial Effects

- Antiviral Activity : Derivatives of thiadiazole sulfonamides, synthesized from 4-chlorobenzoic acid, demonstrated specific anti-tobacco mosaic virus activity, showcasing potential for agricultural virus control applications (Chen et al., 2010).

- Bacterial Wilt Inhibition : Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant in vitro antibacterial activities against tobacco bacterial wilt, indicating their potential as bactericides for plant protection (Xu et al., 2012).

Proton Exchange Membranes for Fuel Cells

- Fuel Cell Membrane Materials : Sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole has been developed for medium-high temperature fuel cell applications. These materials exhibit excellent thermal, dimensional, and oxidative stability, along with significant proton conductivity (Xu et al., 2013).

将来の方向性

Oxadiazole derivatives, including this compound, have been widely studied due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . Therefore, future research may focus on exploring the potential applications of this compound in various fields, including medicinal and pharmaceutical chemistry.

特性

IUPAC Name |

3-[(4-chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O3S/c11-6-1-3-7(4-2-6)20(17,18)5-8-15-9(19-16-8)10(12,13)14/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSSCBDRNXVVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC2=NOC(=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2925366.png)

![2,4-Bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine](/img/structure/B2925371.png)

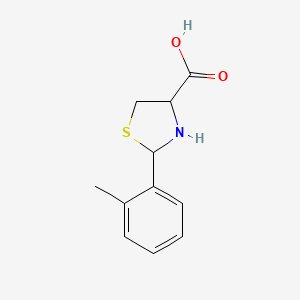

![2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2925372.png)

![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide](/img/structure/B2925375.png)

![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2925376.png)

![N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide](/img/structure/B2925377.png)

![5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2925382.png)